3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 130342-81-3
VCID: VC21358250
InChI: InChI=1S/C17H23NO2/c1-11-4-6-12(7-5-11)14-10-13-8-9-15(18(13)2)16(14)17(19)20-3/h4-7,13-16H,8-10H2,1-3H3/t13-,14+,15+,16-/m0/s1
SMILES: CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3C
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol

3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester

CAS No.: 130342-81-3

Cat. No.: VC21358250

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester - 130342-81-3

Specification

CAS No. 130342-81-3
Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
IUPAC Name methyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Standard InChI InChI=1S/C17H23NO2/c1-11-4-6-12(7-5-11)14-10-13-8-9-15(18(13)2)16(14)17(19)20-3/h4-7,13-16H,8-10H2,1-3H3/t13-,14+,15+,16-/m0/s1
Standard InChI Key MMKZDDDDODERSJ-JJXSEGSLSA-N
Isomeric SMILES CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C
SMILES CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3C
Canonical SMILES CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3C

Introduction

Chemical Properties and Structure

Molecular Characteristics

3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester possesses a well-defined chemical structure with specific molecular characteristics that determine its physical and chemical behaviors. The compound has a molecular formula of C17H23NO2, corresponding to a molecular weight of 273.37 g/mol. The structure features a tropane ring system (8-azabicyclo[3.2.1]octane) with a 4-methylphenyl group at position 3 and a methyl ester group at position 2. The nitrogen of the tropane ring is methylated, contributing to the compound's lipophilicity and ability to cross the blood-brain barrier in experimental settings .

The stereochemistry of this molecule is critical to its biological activity. It specifically exists in the (1R,2S,3S,5S) configuration, which positions the 4-methylphenyl group and the methyl ester in a spatial arrangement that facilitates optimal interaction with target proteins such as the dopamine transporter . This stereochemical configuration distinguishes it from other isomers that may possess different pharmacological profiles.

Physical and Chemical Properties

The compound exists as a solid at room temperature and exhibits characteristics typical of tropane derivatives. The table below summarizes key physical and chemical properties of 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester:

PropertyValue
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
CAS Number130342-81-3
IUPAC Namemethyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
InChI KeyMMKZDDDDODERSJ-JJXSEGSLSA-N
Physical StateSolid at room temperature
Structural ClassificationTropane derivative

The presence of the methyl ester group provides a site for potential hydrolysis under appropriate conditions, which can be exploited for derivatization or metabolism studies. The 4-methylphenyl group contributes to the compound's lipophilicity and its interaction with hydrophobic binding pockets in target proteins .

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester typically follows established procedures for tropane derivatives, with specific modifications to incorporate the 4-methylphenyl group. The tropane ring system serves as the fundamental scaffold upon which the functional groups are strategically positioned. Several synthetic routes have been documented in the literature, with variations in reagents, conditions, and intermediate formations based on specific research requirements and available starting materials .

One common synthetic approach involves the reaction of anhydroecgonine methyl ester with appropriate organometallic reagents to introduce the aryl substituent at the desired position. This method allows for stereochemical control, which is essential for maintaining the biological activity of the final compound .

Specific Synthesis Pathway

A detailed synthesis pathway for 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester involves the reaction of anhydroecgonine methyl ester with 4-methylphenylmagnesium bromide in ethyl ether. This reaction results in the formation of 3beta-(4-methylphenyl)tropane-2beta-carboxylic acid methyl ester with the desired stereochemistry. The specific steps of this synthesis are outlined below:

  • Anhydroecgonine methyl ester serves as the starting material, providing the tropane backbone with the methyl ester functionality.

  • 4-Methylphenylmagnesium bromide acts as the organometallic reagent that introduces the 4-methylphenyl group.

  • The reaction is conducted in ethyl ether under controlled conditions to ensure proper stereochemical outcome.

  • The resulting product maintains the specific stereochemistry required for biological activity .

This synthetic approach bears similarity to methods used for related compounds such as 3-(4-Chlorophenyl)tropane-2-carboxylic acid methyl ester (RTI-COC-31), where the organometallic reagent is adapted based on the desired aryl substituent. For instance, the synthesis of RTI-COC-31 involves condensation of anhydroecgonine methyl ester with 4-fluorophenylmagnesium bromide using cuprous chloride in refluxing ether .

Pharmacological Properties

Binding Characteristics

3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester demonstrates remarkable binding properties, particularly at the dopamine transporter (DAT), which is a primary target for cocaine and related stimulants. Research has shown that this compound exhibits high affinity for the cocaine binding site in rat striatum, competing effectively with established radioligands such as [3H]WIN 35,428 and [3H]mazindol. Notably, its binding potency has been quantified as approximately 100 times greater than that of (-) cocaine, indicating its exceptional affinity for the target site.

This enhanced binding potency can be attributed to several structural features that optimize interaction with the binding pocket of the dopamine transporter. The specific stereochemistry of the compound, along with the presence of the 4-methylphenyl group, contributes to favorable hydrophobic interactions with amino acid residues in the transporter protein. Additionally, the tropane nitrogen and the methyl ester group engage in hydrogen bonding and electrostatic interactions that further stabilize the binding .

Functional Activity and Behavioral Effects

Beyond binding affinity, 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester demonstrates significant functional activity in several pharmacological assays. It potently inhibits [3H]dopamine uptake, showing a functional activity that correlates with its binding affinity. This inhibition of dopamine reuptake leads to increased extracellular dopamine levels, which underlies the compound's cocaine-like effects in behavioral models.

In vivo studies have provided compelling evidence of the compound's behavioral effects. In a cocaine discrimination paradigm using rats, 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester (RTI-COC-32) fully substituted for cocaine, indicating that it produces subjective effects similar to cocaine. Importantly, RTI-COC-32 was approximately 6-fold more potent than cocaine in producing cocaine-lever responding in this behavioral model. This potency relationship aligns with its enhanced binding affinity at the dopamine transporter, supporting the mechanistic link between DAT binding and cocaine-like subjective effects .

These behavioral findings are particularly significant as they provide in vivo validation of the compound's pharmacological profile observed in vitro. The correlation between binding affinity, functional activity, and behavioral effects strengthens the understanding of structure-activity relationships in this class of compounds .

Research Findings

Comparison with Related Compounds

Research on 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester has often involved comparative analyses with structurally related compounds to establish structure-activity relationships. One notable comparison is with 3-(4-Chlorophenyl)tropane-2-carboxylic acid methyl ester (RTI-COC-31) and the unsubstituted 3-phenyltropane analog WIN 35,065-2. These comparative studies reveal important insights about how specific structural modifications affect pharmacological properties .

In behavioral studies using a cocaine discrimination paradigm, RTI-COC-31 demonstrated even greater potency than RTI-COC-32, being approximately 26.8-fold more potent than cocaine, compared to the 6-fold greater potency of RTI-COC-32. This suggests that the nature of the substituent on the phenyl ring (chloro versus methyl) significantly influences the compound's interaction with the dopamine transporter and subsequent behavioral effects .

The table below summarizes the comparative potencies of these related compounds in the cocaine discrimination paradigm:

CompoundRelative Potency (vs. Cocaine)Key Structural Feature
Cocaine1.0 (reference)Benzoyloxy group at C-3
RTI-COC-32 (3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester)6.0-fold higher4-Methylphenyl at C-3
RTI-COC-31 (3-(4-Chlorophenyl)tropane-2-carboxylic acid methyl ester)26.8-fold higher4-Chlorophenyl at C-3
WIN 35,065-2 (3-Phenyltropane-2-carboxylic acid methyl ester)Multiple-fold higher than cocaineUnsubstituted phenyl at C-3

These comparative data highlight the importance of the para-substituent on the phenyl ring in determining binding affinity and in vivo potency. The electron-withdrawing chloro group in RTI-COC-31 appears to enhance potency relative to the electron-donating methyl group in RTI-COC-32, suggesting that electronic factors play a role in the interaction with the dopamine transporter .

Structure-Activity Relationships

Detailed structure-activity relationship studies involving 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester have identified several structural features critical for binding to the dopamine transporter and producing cocaine-like effects. These include:

  • The tropane ring system, which provides the basic scaffold recognized by the dopamine transporter.

  • The specific stereochemistry at positions 1, 2, 3, and 5 of the tropane ring, which positions functional groups for optimal interaction with the binding site.

  • The presence of an aryl group at position 3, which engages in hydrophobic interactions with the transporter protein.

  • The nature of substituents on the aryl ring, which modulates binding affinity and functional activity.

  • The methyl ester at position 2, which contributes to binding through hydrogen bonding and steric factors .

These structure-activity relationships provide valuable insights for medicinal chemists designing novel compounds targeting the dopamine transporter, whether for developing potential therapeutics for cocaine addiction or for creating research tools to probe transporter function more precisely.

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